EGF-R (1138-1147)
Description
Properties
sequence |
YLNTVQPTCV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
EGF-R (1138-1147) |
Origin of Product |
United States |
Ii. Structural Biology and Molecular Architecture of Egfr
Domain Organization of the EGFR Protein
The extracellular domain (ECD) is responsible for recognizing and binding to its cognate ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-α (TGF-α). nih.govresearchgate.net This large, glycosylated domain is composed of approximately 620 amino acids and is further subdivided into four distinct subdomains (I-IV). frontiersin.orgmdpi.com
Subdomains I and III (L1 and L2): These leucine-rich domains form the ligand-binding pocket, directly interacting with EGF and other ligands. frontiersin.orgresearchgate.net
Subdomains II and IV (CR1 and CR2): These are cysteine-rich domains that play a crucial role in maintaining the structural integrity of the ECD. frontiersin.orgresearchgate.net In the inactive state, domain II interacts with domain IV, forming a "tethered" conformation that prevents receptor dimerization. frontiersin.orgbmbreports.org
The arrangement of these subdomains undergoes a significant conformational change upon ligand binding, a critical step in receptor activation. nih.gov
The single-pass transmembrane (TM) domain is a helical segment of about 23 amino acids that anchors the EGFR protein within the cell membrane. ebi.ac.uknih.gov Beyond its role as a simple anchor, the TM domain is actively involved in receptor dimerization and the transmission of the activation signal across the plasma membrane. ebi.ac.ukbiorxiv.org Studies have shown that the TM helices of two receptor monomers interact, and the nature of this interaction changes upon ligand binding, contributing to the stabilization of the active dimer. biorxiv.orgresearchgate.net The TM domain of unliganded, inactive EGFR dimers appears to associate at the C-terminus, while the ligand-bound form dimerizes at the N-terminus. biorxiv.org
Connecting the transmembrane domain to the intracellular kinase domain is the juxtamembrane region (JMR). mdpi.comcore.ac.uk Unlike in some other receptor tyrosine kinases where the JMR has an autoinhibitory role, the JMR of EGFR functions as an activation domain. nih.govdrugbank.comnih.gov This region is critical for the proper activation of the kinase domain. plos.org The C-terminal portion of the JMR, termed the JM activation domain (JMAD), makes intimate contact with the C-lobe of the donor kinase in the asymmetric dimer, thereby stabilizing the active conformation. nih.gov
The intracellular tyrosine kinase domain (TKD) is the catalytic engine of the receptor, responsible for phosphorylating tyrosine residues on substrate proteins, including the receptor itself (autophosphorylation). mdpi.com The TKD is composed of a smaller N-terminal lobe and a larger C-terminal lobe. mdpi.com Activation of the TKD is a complex allosteric process that occurs through the formation of an asymmetric dimer. nih.govmdpi.com In this arrangement, the C-lobe of one kinase domain (the "activator") interacts with the N-lobe of the other kinase domain (the "receiver"), leading to the activation of the receiver kinase. nih.gov This asymmetric dimerization is a hallmark of EGFR activation and distinguishes it from many other receptor tyrosine kinases. nih.gov
Extending from the kinase domain is a long, largely unstructured C-terminal regulatory tail (CTR) of over 200 residues. nih.govnih.gov This tail contains several key tyrosine residues that become autophosphorylated upon receptor activation. sav.sk These phosphorylated tyrosines serve as docking sites for a variety of downstream signaling proteins containing SH2 and PTB domains, thereby initiating multiple intracellular signaling cascades. life-science-alliance.orgresearchgate.net The CTR also plays a regulatory role; the proximal segment of the tail can have an autoinhibitory effect on receptor phosphorylation. nih.govnih.gov
| Domain | Location | Key Features | Primary Function |
| Extracellular (ECD) | Outside the cell | Four subdomains (I-IV) | Ligand binding |
| Transmembrane (TM) | Spanning the cell membrane | Single alpha-helix | Anchoring, Dimerization |
| Juxtamembrane (JMR) | Intracellular, between TM and TKD | Contains an activation domain (JMAD) | Kinase activation |
| Tyrosine Kinase (TKD) | Intracellular | N-lobe and C-lobe, forms asymmetric dimer | Catalysis, Phosphorylation |
| C-Terminal Tail (CTR) | Intracellular, after TKD | Multiple tyrosine phosphorylation sites | Signaling scaffold, Regulation |
Intracellular Tyrosine Kinase Domain (TKD)
Mechanisms of Ligand Binding and Receptor Dimerization
The activation of EGFR is a multi-step process initiated by ligand binding and culminating in the activation of its intracellular kinase domain.
Ligand binding to the extracellular domain induces a dramatic conformational change, shifting the receptor from a tethered, inactive monomeric state to an extended, active conformation. bmbreports.orgnih.gov This change exposes a "dimerization arm" in subdomain II, which is crucial for the interaction between two receptor monomers. nih.gov
While ligand-induced dimerization has been a long-standing model, evidence also supports the existence of pre-formed, inactive EGFR dimers on the cell surface. nih.govfrontiersin.org In this "rotation model," ligand binding to the extracellular domain of a pre-formed dimer induces a rotational or twisting movement of the transmembrane domains. nih.gov This reorients the intracellular kinase domains from a symmetric, inactive configuration to the asymmetric, active state, leading to trans-autophosphorylation and the initiation of downstream signaling. nih.gov It is also suggested that the binding of a single ligand molecule may be sufficient to activate a receptor dimer. frontiersin.orgpnas.org
The formation of the active dimer brings the intracellular domains into close proximity, facilitating the asymmetric interaction between the two kinase domains. nih.gov This allosteric activation mechanism, where one kinase domain activates the other, is a key feature of EGFR signaling. nih.govnih.gov Following activation, the tyrosine residues in the C-terminal tail are phosphorylated, creating binding sites for downstream effector proteins and propagating the signal throughout the cell. atlasgeneticsoncology.org
| Ligand/Molecule | Interacting EGFR Domain |
| Epidermal Growth Factor (EGF) | Extracellular Domain (Subdomains I & III) |
| Transforming Growth Factor-α (TGF-α) | Extracellular Domain (Subdomains I & III) |
| Neuregulins (NRGs) | ErbB3 and ErbB4 (related receptors) |
Ligand-Induced Conformational Changes
The activation of EGFR is initiated by the binding of specific ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-α (TGF-α), to its extracellular domain (ECD). biologists.com In its inactive, unliganded state, the EGFR ECD typically adopts a "tethered" conformation. researchgate.netbmbreports.org This conformation is characterized by an intramolecular interaction between domain II and domain IV, which effectively buries the dimerization arm located in domain II, preventing receptor dimerization. bmbreports.org
Upon ligand binding, which occurs at a pocket formed by domains I and III, the receptor undergoes a significant conformational rearrangement. elifesciences.orgplos.org This change transitions the ECD from the tethered, closed state to an extended, open conformation. frontiersin.orgrsc.org This movement exposes the crucial dimerization arm on domain II, making the receptor competent for dimerization with another ligand-bound receptor. bmbreports.orgnih.govembopress.org This results in the formation of a stable, back-to-back homodimer of the extracellular regions. nih.govfrontiersin.org While ligand binding is the primary trigger, evidence suggests that the ECD can also spontaneously untether, existing in a dynamic equilibrium between the tethered and untethered states. researchgate.netbmbreports.org
Asymmetric Dimerization of Kinase Domains
The dimerization of the extracellular domains brings the intracellular kinase domains into close proximity, facilitating a critical conformational arrangement known as asymmetric dimerization. nih.govnih.gov This is a hallmark of EGFR activation. bmbreports.org In this arrangement, the two kinase domains are not structurally equivalent; one acts as an "activator" (or "donor") and the other as a "receiver" (or "acceptor"). bmbreports.orgnih.gov
The C-terminal lobe (C-lobe) of the activator kinase makes direct contact with the N-terminal lobe (N-lobe) of the receiver kinase. nih.govnih.govpnas.org This interaction is allosteric, meaning it induces a conformational change in the receiver kinase that shifts it from an inactive to an active state, competent for catalysis. nih.govnih.govplos.org This mechanism is analogous to the activation of cyclin-dependent kinases (CDKs) by cyclins. bmbreports.orgnih.gov The now-active receiver kinase can then phosphorylate substrate proteins, including the C-terminal tail of the activator kinase, in a process called trans-autophosphorylation. nih.govresearchgate.net This asymmetric arrangement is essential for kinase activation, and mutations that disrupt the asymmetric dimer interface block EGFR activation. nih.govpnas.org
| Dimerization Partner | Role | Function |
|---|---|---|
| Kinase Domain 1 | Activator (Donor) | Allosterically activates the receiver kinase through C-lobe to N-lobe interaction. bmbreports.orgnih.govnih.gov Its C-terminal tail is the primary site of trans-autophosphorylation. nih.govresearchgate.net |
| Kinase Domain 2 | Receiver (Acceptor) | Becomes catalytically active upon interaction with the activator kinase. bmbreports.orgnih.govnih.gov Carries out the phosphorylation of substrates. |
Role of Specific Inter-Domain Contacts
The stability and function of the asymmetric kinase dimer are dependent on specific contacts between various domains. The primary activating interaction occurs at the interface between the C-lobe of the activator kinase and the N-lobe of the receiver kinase. bmbreports.orgnih.govpnas.org This interaction helps to disrupt autoinhibitory constraints within the receiver kinase. nih.gov
Conformational Dynamics and Allosteric Regulation
The regulation of EGFR activity is a dynamic process involving a landscape of different conformational states and allosteric communication across the entire receptor.
Allosteric Modulation within the Kinase Domain
The kinase domain of EGFR can exist in multiple conformations, primarily an active state and several inactive states. pnas.orgacs.org The transition between these states is a key aspect of its regulation. The active conformation is characterized by the inward positioning of the αC-helix ("αC-in") and a specific configuration of the activation loop. pnas.org
In the absence of the activating asymmetric dimerization, the kinase domain favors an inactive conformation. nih.gov Several inactive states have been structurally characterized, including a "Src-like inactive" state and a "DFG-out" state. pnas.orgmdpi.com In the Src-like state, the αC-helix is positioned away from the ATP-binding site ("αC-out"). pnas.org In the DFG-out conformation, a conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is "flipped," which disrupts the catalytic machinery. pnas.orgacs.org The formation of the asymmetric dimer allosterically stabilizes the active, αC-in/DFG-in conformation of the receiver kinase. plos.org Oncogenic mutations within the kinase domain often work by shifting the conformational equilibrium towards the active state, leading to ligand-independent activation. mdpi.comelifesciences.org
| Kinase Domain Conformation | Key Structural Features | Activity State |
|---|---|---|
| Active | αC-helix "in", DFG-motif "in" pnas.orgacs.org | Active |
| Src-like Inactive | αC-helix "out", β9 of activation loop forms a helix pnas.org | Inactive |
| DFG-out Inactive | DFG-motif "flipped", Phe occupies ATP-binding site pnas.org | Inactive |
Coupling Between Extracellular and Intracellular Modules
A crucial aspect of EGFR signaling is the allosteric coupling that transmits the ligand-binding signal from the extracellular domain across the plasma membrane to the intracellular kinase domain. nih.govelifesciences.orgacs.org This transmembrane signaling is mediated by the single transmembrane (TM) helices. nih.govmdpi.com
Upon ligand-induced dimerization of the ECDs, the TM helices are brought into proximity and are thought to undergo a rotation or twisting motion relative to each other. mdpi.com This reorientation of the TM helices is proposed to be the mechanical link that couples the extracellular and intracellular domains. Specifically, this movement is believed to disrupt an inactive, symmetric arrangement of the intracellular kinase domains and promote the formation of the active, asymmetric dimer. nih.govmdpi.com Molecular dynamics simulations suggest that in the ligand-bound state, the ECDs favor a conformation that promotes N-terminal dimerization of the TM helices, which in turn stabilizes the juxtamembrane latch and the active asymmetric kinase dimer. nih.govnih.gov Conversely, in the absence of a ligand, the ECDs may hold the TM helices in a way that favors C-terminal dimerization and an inactive kinase conformation. nih.gov This demonstrates a tight, bidirectional conformational coupling across the membrane. nih.govdigitellinc.com
Structural Context of the EGFR C-Terminal Tail
The C-terminal tail of EGFR, a segment of over 200 amino acids following the kinase domain, is largely intrinsically disordered. mdpi.comexlibrisgroup.com This region is critical for propagating the signal downstream.
The primary role of the C-terminal tail is to serve as a docking platform for various signaling proteins containing SH2 (Src Homology 2) and PTB (Phosphotyrosine Binding) domains. mdpi.compharmgkb.org Upon activation of the kinase domain, multiple tyrosine residues within this tail undergo autophosphorylation. mdpi.comnih.gov These phosphotyrosine sites then act as recruitment points for adaptor proteins and enzymes that initiate downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K-AKT pathways. pharmgkb.org
Beyond its role as a signaling scaffold, the C-terminal tail also participates in the regulation of kinase activity. The proximal region of the tail, immediately adjacent to the kinase domain, has an autoinhibitory function. nih.govexlibrisgroup.comnih.gov In the inactive state, this part of the tail is thought to interact with the kinase domain, helping to stabilize an inactive conformation and prevent ligand-independent firing. nih.gov Deletions within this inhibitory region can lead to constitutive, ligand-independent receptor activation. nih.gov The release of this autoinhibitory segment is therefore a necessary step for full kinase activation. nih.gov The dynamic and disordered nature of the majority of the tail is thought to be crucial for its accessibility to both the kinase domain for phosphorylation and to the downstream signaling partners. exlibrisgroup.com
Iii. Egfr Kinase Activity and Downstream Signaling Regulation
Molecular Mechanisms of Kinase Domain Activation
The activation of the EGFR kinase domain is a multi-step process initiated by the binding of a specific ligand, such as epidermal growth factor (EGF), to the extracellular portion of the receptor. atlasgeneticsoncology.orgtaylorandfrancis.com This binding event induces a conformational change that promotes the formation of receptor dimers, either with another EGFR molecule (homodimer) or with other members of the ErbB family of receptors (heterodimer). pharmgkb.orgmdpi.com Dimerization is a crucial step as it brings the intracellular kinase domains of the two receptor molecules into close proximity, facilitating their activation. wikipedia.orgtaylorandfrancis.com
The kinase domain of EGFR, like other protein kinases, consists of a smaller N-terminal lobe and a larger C-terminal lobe, with the ATP-binding site located between them. nih.govacs.org Within the C-terminal lobe lies the activation loop, a flexible segment of 20 to 30 amino acids that is critical for regulating enzymatic activity. mdpi.compnas.org At the beginning of this loop is a highly conserved sequence motif known as the DFG motif, named for its constituent amino acids: aspartate (D), phenylalanine (F), and glycine (B1666218) (G). mdpi.comnih.gov
In the inactive state of the kinase, the activation loop often adopts a "closed" conformation that blocks the substrate from accessing the active site. The DFG motif is in a "DFG-out" conformation, where the phenylalanine residue occupies the ATP-binding site, preventing ATP from binding and rendering the kinase inactive. nih.govmdpi.com
Upon receptor dimerization and activation, the activation loop undergoes a significant conformational change. It moves to an "open" conformation, making the substrate-binding site accessible. nih.gov Concurrently, the DFG motif "flips" to a "DFG-in" state. In this active conformation, the aspartate residue is positioned to coordinate a magnesium ion, which is essential for the binding and proper orientation of ATP for the phosphorylation reaction. acs.orgmdpi.com This rearrangement, along with the correct positioning of other key structural elements like the αC helix, assembles the active kinase. nih.govacs.org
Once the kinase domains are in their active conformation, they catalyze the phosphorylation of specific tyrosine residues located in the C-terminal tail of the receptor. wikipedia.orgreactome.org This process is known as autophosphorylation. It is a type of post-translational modification where a kinase phosphorylates itself. wikipedia.org In the context of the EGFR dimer, this typically occurs in trans, meaning the kinase domain of one receptor molecule phosphorylates the C-terminal tail of its partner receptor within the dimer. wikipedia.orgtaylorandfrancis.com However, some studies suggest that cis autophosphorylation, where a kinase phosphorylates its own tail, may also occur, particularly for the most kinase-proximal phosphorylation site, Y992. plos.org
In addition to autophosphorylation, the EGFR kinase can also be phosphorylated by other non-receptor tyrosine kinases, such as Src. This is known as trans-phosphorylation. For example, Src can phosphorylate EGFR on tyrosine 845 (Y845), which is located within the activation loop of the kinase domain. nih.govnih.gov This phosphorylation by other kinases represents a point of crosstalk between different signaling pathways. nih.gov
Role of the Activation Loop and DFG Motif
Tyrosine Phosphorylation Sites and Adaptor Protein Recruitment
The autophosphorylation of the C-terminal tail of EGFR creates a series of specific docking sites for a variety of intracellular signaling proteins. pharmgkb.orgmdpi.com These proteins contain specialized domains that recognize and bind to phosphorylated tyrosine residues, thereby initiating downstream signaling cascades. nih.gov
The C-terminal tail of EGFR contains multiple tyrosine residues that can be autophosphorylated upon receptor activation. reactome.orgnih.gov The primary and most well-characterized of these sites include Y992, Y1045, Y1068, Y1086, Y1148, and Y1173. nih.govnih.gov Each of these phosphorylated sites, or phosphotyrosines, has the potential to recruit a specific set of signaling proteins, allowing for a diversified and controlled cellular response. nih.govlife-science-alliance.org For instance, phosphorylation at Y1045 is primarily associated with receptor downregulation through the recruitment of the E3 ubiquitin ligase c-Cbl. reactome.orglife-science-alliance.org In contrast, sites like Y1068, Y1086, Y1148, and Y1173 are crucial for propagating mitogenic and survival signals. nih.gov
| Phosphotyrosine Site | General Function | Reference |
|---|---|---|
| Y992 | Binds PLCγ, involved in cell migration and proliferation. | nih.govlife-science-alliance.org |
| Y1045 | Primary binding site for c-Cbl, mediates receptor ubiquitination and degradation. | reactome.orglife-science-alliance.org |
| Y1068 | Binds Grb2, leading to activation of the Ras-MAPK pathway. | nih.govnih.gov |
| Y1086 | Binds Grb2 and Gab1, activating both MAPK and PI3K-Akt pathways. | nih.gov |
| Y1148 | Docking site for Shc, leading to activation of the MAPK pathway. | nih.govnih.gov |
| Y1173 | Docking site for Shc and PLCγ, activating MAPK and other pathways. | nih.govnih.gov |
The recruitment of downstream signaling molecules is mediated by specific protein-protein interaction domains that bind to the newly created phosphotyrosine sites on EGFR. The two major types of domains involved in this process are the Src Homology 2 (SH2) domain and the Phosphotyrosine Binding (PTB) domain. nih.govharvard.edu Approximately 120 SH2 domains and 44 PTB domains are encoded in the human genome, highlighting the complexity of phosphotyrosine signaling. harvard.edu
These domains recognize not only the phosphotyrosine itself but also the surrounding amino acid sequence, which provides specificity to the interaction. biorxiv.org For example, the SH2 domain of the adaptor protein Grb2 binds specifically to the pY-X-N motif found at phosphorylated Y1068 and Y1086 on EGFR. nih.govunits.it Similarly, the adaptor protein Shc contains both an SH2 and a PTB domain and is recruited to phosphorylated Y1148 and Y1173. nih.govlife-science-alliance.orgnih.gov This recruitment brings the necessary enzymes and adaptor proteins to the plasma membrane, in close proximity to their substrates, thereby propagating the signal. pharmgkb.org
| Phosphotyrosine Site | Recruited Protein(s) | Binding Domain(s) | Reference |
|---|---|---|---|
| Y992 | PLCγ-1 | SH2 | life-science-alliance.org |
| Y1045 | c-Cbl | SH2 | life-science-alliance.org |
| Y1068 | Grb2 | SH2 | nih.govlife-science-alliance.org |
| Y1086 | Grb2, Gab1 | SH2 | nih.gov |
| Y1148 | Shc | PTB, SH2 | nih.govnih.gov |
| Y1173 | Shc, PLCγ | SH2 | nih.govnih.gov |
Identification of Phosphotyrosine Residues (e.g., Y992, Y1045, Y1068, Y1086, Y1148, Y1173)
Major Intracellular Signaling Cascades
The recruitment of adaptor proteins and enzymes to the activated EGFR initiates several major intracellular signaling pathways that are fundamental to cellular processes. pharmgkb.orgnih.gov The specific combination of activated pathways can vary depending on the cell type, the specific ligand, and the duration of the signal. The most prominent of these cascades include:
The Ras-Raf-MEK-ERK (MAPK) Pathway: This is perhaps the most critical pathway for mediating the proliferative effects of EGFR. nih.gov The recruitment of the Grb2-SOS complex to the activated receptor leads to the activation of the small GTPase Ras. sinobiological.com Activated Ras then initiates a kinase cascade, sequentially activating Raf, MEK, and finally the Mitogen-Activated Protein Kinase (MAPK), also known as ERK. pharmgkb.orgsinobiological.com Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors that drive cell proliferation, differentiation, and migration. nih.govdanaher.com
The PI3K-Akt-mTOR Pathway: This pathway is central to promoting cell survival, growth, and metabolism. pharmgkb.orgsinobiological.com Adaptor proteins like Gab1, recruited to EGFR, can activate Phosphoinositide 3-kinase (PI3K). nih.gov PI3K generates the lipid second messenger PIP3, which in turn recruits and activates the kinase Akt (also known as Protein Kinase B). sinobiological.comdanaher.com Akt then phosphorylates a wide range of substrates that inhibit apoptosis (programmed cell death) and activate mTOR, a key regulator of protein synthesis and cell growth. nih.govdanaher.com
The PLCγ-PKC Pathway: EGFR can directly bind and activate Phospholipase C gamma (PLCγ) via its SH2 domains, particularly at phosphotyrosine sites Y992 and Y1173. nih.govlife-science-alliance.org Activated PLCγ cleaves the membrane phospholipid PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). pharmgkb.org IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). danaher.com This pathway is involved in regulating a variety of cellular processes, including cytoskeletal rearrangements and mitogenesis. mdpi.comdanaher.com
The JAK-STAT Pathway: EGFR activation can also lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1 and STAT3. pharmgkb.orgdanaher.com Upon phosphorylation, STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate genes involved in inflammation, immune response, and proliferation. danaher.com
The intricate network of these signaling pathways, initiated by the kinase activity of EGFR, allows the cell to mount a complex and appropriate response to extracellular growth factor cues. nih.gov
RAS-RAF-MEK-ERK Pathway Activation
The RAS-RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a cornerstone of EGFR signaling. wikipedia.org Upon ligand binding and receptor dimerization, autophosphorylation of specific tyrosine residues on the EGFR's cytoplasmic tail creates docking sites for adaptor proteins. wikipedia.orgpnas.org The Growth factor receptor-bound protein 2 (GRB2) is a key adaptor protein that contains an SH2 domain, which binds to these phosphotyrosine residues. wikipedia.org GRB2, in turn, recruits the Son of sevenless (SOS) protein, a guanine (B1146940) nucleotide exchange factor. wikipedia.org
The GRB2-SOS complex activates the small GTPase, RAS, by promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP). wikipedia.org Activated, GTP-bound RAS then recruits and activates the RAF kinase family of serine/threonine kinases. wikipedia.orgnih.gov RAF kinases subsequently phosphorylate and activate MEK1 and MEK2 (MAPK/ERK Kinases). wikipedia.orgnih.gov Finally, MEK1/2 phosphorylate and activate the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). wikipedia.orgnih.gov Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular proliferation and differentiation. wikipedia.orgresearchgate.net
| Component | Function in the Pathway | Key Interactions |
| EGFR | Receptor tyrosine kinase that initiates the signaling cascade upon ligand binding. wikipedia.org | Binds to EGF and other ligands; autophosphorylates on tyrosine residues. wikipedia.orgpnas.org |
| GRB2 | Adaptor protein that links activated EGFR to SOS. wikipedia.org | Binds to phosphorylated EGFR via its SH2 domain and to SOS. wikipedia.org |
| SOS | Guanine nucleotide exchange factor that activates RAS. wikipedia.org | Promotes the exchange of GDP for GTP on RAS. wikipedia.org |
| RAS | Small GTPase that acts as a molecular switch. wikipedia.org | When GTP-bound, activates RAF kinases. wikipedia.org |
| RAF | Serine/threonine kinase that phosphorylates and activates MEK. nih.gov | Activated by RAS. wikipedia.org |
| MEK1/2 | Dual-specificity protein kinase that phosphorylates and activates ERK1/2. nih.gov | Activated by RAF. wikipedia.org |
| ERK1/2 | Serine/threonine kinase that phosphorylates a wide range of cytoplasmic and nuclear substrates. researchgate.net | Activated by MEK; translocates to the nucleus to regulate transcription factors. wikipedia.orgresearchgate.net |
PI3K-AKT Pathway Activation
The Phosphoinositide 3-kinase (PI3K)-AKT pathway is another critical downstream effector of EGFR, primarily involved in promoting cell survival and proliferation. mdpi.comresearchgate.net Upon EGFR activation, PI3K can be recruited to the plasma membrane. researchgate.net PI3K is a heterodimer composed of a regulatory subunit (p85) and a catalytic subunit (p110). pnas.org The p85 subunit's SH2 domains can bind to phosphorylated tyrosine residues on the activated EGFR or associated docking proteins like Gab1. pnas.org
Once recruited to the membrane, the p110 catalytic subunit of PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). pnas.orgresearchgate.net PIP3 serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as the serine/threonine kinase AKT (also known as Protein Kinase B). pnas.org This recruitment to the plasma membrane facilitates the phosphorylation and activation of AKT by other kinases. pnas.org Activated AKT then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), to regulate cellular processes like cell growth, survival, and metabolism. plos.org The action of PIP3 is counteracted by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal. researchgate.net
| Component | Function in the Pathway | Key Interactions |
| EGFR | Initiates signaling by recruiting PI3K to the plasma membrane. researchgate.net | Autophosphorylation creates binding sites for the p85 subunit of PI3K. pnas.org |
| PI3K (p85/p110) | Phosphorylates PIP2 to generate PIP3. pnas.orgresearchgate.net | p85 subunit binds to activated EGFR; p110 subunit has catalytic activity. pnas.org |
| PIP2 | Substrate for PI3K. researchgate.net | Converted to PIP3. researchgate.net |
| PIP3 | Second messenger that recruits AKT to the plasma membrane. pnas.org | Binds to the PH domain of AKT. pnas.org |
| AKT (Protein Kinase B) | Serine/threonine kinase that promotes cell survival and growth. plos.org | Recruited by PIP3; phosphorylates downstream targets like mTOR. pnas.orgplos.org |
| PTEN | Phosphatase that terminates the PI3K signal. researchgate.net | Dephosphorylates PIP3 to PIP2. researchgate.net |
PLCγ-PKC Pathway Activation
Activation of EGFR can also lead to the stimulation of the Phospholipase C gamma (PLCγ)-Protein Kinase C (PKC) pathway. biolegend.com PLCγ contains SH2 domains that allow it to bind directly to phosphorylated tyrosine residues on the activated EGFR. spandidos-publications.com This interaction recruits PLCγ to the plasma membrane and leads to its phosphorylation and activation by the receptor's kinase activity. spandidos-publications.com
Activated PLCγ is an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). spandidos-publications.com IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). spandidos-publications.com DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+ concentration, activates members of the Protein Kinase C (PKC) family of serine/threonine kinases. spandidos-publications.comelifesciences.org Activated PKC can then phosphorylate a wide array of cellular proteins, influencing processes such as cell proliferation, differentiation, and apoptosis. physiology.org
| Component | Function in the Pathway | Key Interactions |
| EGFR | Recruits and activates PLCγ at the plasma membrane. spandidos-publications.com | Phosphorylates PLCγ on tyrosine residues. spandidos-publications.com |
| PLCγ | Enzyme that hydrolyzes PIP2. spandidos-publications.com | Binds to activated EGFR via SH2 domains. spandidos-publications.com |
| PIP2 | Membrane phospholipid that is the substrate for PLCγ. | Hydrolyzed into IP3 and DAG. spandidos-publications.com |
| IP3 | Second messenger that mobilizes intracellular calcium. spandidos-publications.com | Binds to IP3 receptors on the endoplasmic reticulum. spandidos-publications.com |
| DAG | Second messenger that activates PKC. spandidos-publications.com | Activates PKC at the plasma membrane along with Ca2+. spandidos-publications.comelifesciences.org |
| PKC | Serine/threonine kinase that phosphorylates various cellular substrates. | Activated by DAG and Ca2+. spandidos-publications.comelifesciences.org |
STATs Pathway Activation
The Signal Transducer and Activator of Transcription (STAT) proteins are another class of signaling molecules activated by EGFR. sigmaaldrich.com Upon EGF stimulation, STAT proteins, particularly STAT1 and STAT3, are recruited to the activated EGFR. bosterbio.comphysiology.org This recruitment is facilitated by the binding of the STATs' SH2 domains to specific phosphotyrosine residues on the receptor. sigmaaldrich.com
Once docked to the receptor, STATs can be phosphorylated on tyrosine residues. bosterbio.com This phosphorylation can occur through a Janus kinase (JAK)-dependent or a JAK-independent mechanism. physiology.org In some contexts, EGFR activation leads to the recruitment and activation of JAKs, which then phosphorylate the STATs. physiology.org In other cases, the tyrosine kinase c-Src, which is activated by EGFR, can phosphorylate STATs. bosterbio.com Following tyrosine phosphorylation, STAT proteins form homo- or heterodimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell migration, proliferation, and survival. sigmaaldrich.comphysiology.org
| Component | Function in the Pathway | Key Interactions |
| EGFR | Recruits and facilitates the phosphorylation of STAT proteins. bosterbio.comphysiology.org | Provides docking sites for STAT SH2 domains. sigmaaldrich.com |
| STAT1/STAT3 | Transcription factors that are activated by tyrosine phosphorylation. bosterbio.comphysiology.org | Recruited to activated EGFR; form dimers upon phosphorylation. sigmaaldrich.combosterbio.comphysiology.org |
| JAK1/JAK2 | Tyrosine kinases that can mediate STAT phosphorylation in a JAK-dependent manner. physiology.org | Associate with EGFR and phosphorylate STATs. physiology.org |
| c-Src | Tyrosine kinase that can mediate STAT phosphorylation in a JAK-independent manner. bosterbio.com | Activated by EGFR and phosphorylates STATs. bosterbio.com |
Iv. the Egf R 1138 1147 Peptide Segment: Immunological Significance
Identification as an HLA-A2-Restricted Epitope
The EGF-R (1138-1147) peptide has been identified as an epitope that is recognized by the immune system in the context of the Human Leukocyte Antigen (HLA)-A2 molecule. nih.govfrontiersin.orgnih.gov HLA molecules are responsible for presenting peptide fragments of proteins to T cells, a critical step in initiating an adaptive immune response. The designation of EGF-R (1138-1147) as an HLA-A2-restricted epitope means that it can be presented by the HLA-A2 protein on the surface of cells, leading to its recognition by specific T cells in individuals who carry this common HLA type. nih.govnih.gov
Research has shown that this peptide is one of several EGFR-derived peptides that can elicit both cellular and humoral immune responses in cancer patients who are HLA-A2 positive. nih.govfrontiersin.orgnih.govnih.gov This dual recognition underscores its potential importance as a target for the immune system in the fight against cancers that overexpress EGFR.
Cellular Immune Responses to EGF-R (1138-1147)
A key aspect of the immunological significance of EGF-R (1138-1147) is its ability to induce peptide-specific cytotoxic T lymphocytes (CTLs). nih.govnih.govniph.go.jp CTLs are a type of T cell that can directly kill target cells, such as cancer cells, that display the specific peptide-HLA complex on their surface.
Studies have demonstrated that peripheral blood mononuclear cells (PBMCs) from HLA-A2 positive cancer patients can be stimulated in vitro with the EGF-R (1138-1147) peptide to generate CTLs that are specific for this epitope. nih.govnih.gov These induced CTLs are capable of recognizing and killing tumor cells that express EGFR. nih.govnih.gov This finding is crucial as it suggests that the immune system can be mobilized to target and eliminate cancer cells based on the presentation of this specific EGFR peptide fragment.
Table 1: Induction of Peptide-Specific CTLs by EGF-R (1138-1147)
| Cell Source | Stimulation | Outcome | Reference |
|---|---|---|---|
| PBMCs from HLA-A2+ cancer patients | In vitro with EGF-R (1138-1147) peptide | Generation of peptide-specific CTLs | nih.govnih.gov |
The CTLs induced by EGF-R (1138-1147) exhibit specific functional characteristics. Research has shown that these CTLs can lyse EGFR-positive tumor cells in an HLA-A2-restricted manner. nih.gov This means that the killing activity is dependent on both the presence of the EGFR protein in the tumor cell and the expression of the HLA-A2 molecule to present the peptide.
Furthermore, the frequency of CTLs specific for EGFR-derived epitopes, including potentially those related to the 1138-1147 region, has been found to correlate with the level of EGFR expression in the tumor tissues of patients with head and neck squamous cell carcinoma (HNSCC). frontiersin.orgd-nb.info This suggests that a higher expression of the target protein on cancer cells may lead to a more robust specific T-cell response in vivo.
Induction of Peptide-Specific Cytotoxic T Lymphocytes (CTLs)
Mechanistic Basis of Epitope Presentation and Recognition
The ability of the immune system to identify and eliminate tumor cells is contingent on a series of molecular events that result in the presentation of tumor-associated antigens to T cells. thermofisher.com For the EGF-R (1138-1147) peptide, this involves its binding to a specific HLA molecule and the intracellular pathways that process the full-length EGFR protein into this specific peptide fragment.
HLA-A2 Binding Characteristics of the Peptide
The binding of a peptide to an HLA molecule is a critical prerequisite for T-cell recognition. rcsb.org The HLA-A2 allele is highly prevalent in the human population, making peptides that bind to it valuable candidates for broadly applicable immunotherapies. rcsb.org The EGF-R (1138-1147) peptide has been confirmed to bind to HLA-A2 molecules. nih.govfrontiersin.org
The strength of this interaction, or binding affinity, is a key determinant of the peptide's immunogenicity. Peptides must bind with sufficient stability to remain on the cell surface long enough to be recognized by circulating T cells. A common method to assess this is the T2 binding assay, which measures the ability of a peptide to stabilize HLA-A2 expression on the surface of TAP-deficient T2 cells. frontiersin.org While specific binding affinity values for EGF-R (1138-1147) are not consistently reported across studies, its ability to induce peptide-specific CTLs that kill EGFR-positive tumor cells in an HLA-A2-restricted manner provides functional evidence of effective binding. nih.govnih.gov
The binding specificity of HLA-A2 is largely determined by anchor residues within the peptide sequence. For HLA-A*0201, the most common HLA-A2 allele, peptides typically require a Leucine (B10760876) (L) or Methionine (M) at position 2 and a Valine (V) or Leucine (L) at the C-terminus. nih.gov The EGF-R (1138-1147) peptide, with the sequence YLNTVQPTCV, presents a nuanced case for binding prediction models.
| Feature | Description | Relevance to EGF-R (1138-1147) |
| Peptide Sequence | YLNTVQPTCV | The specific amino acid sequence derived from EGFR. |
| HLA Allele | HLA-A2 | A common HLA class I molecule in the human population. rcsb.org |
| Primary Anchor (P2) | Leucine (L) | Considered a favorable anchor residue for HLA-A2 binding. nih.gov |
| Primary Anchor (C-terminus) | Valine (V) | Considered a favorable anchor residue for HLA-A2 binding. nih.gov |
| Binding Confirmation | Functional Assays | Confirmed by the ability to generate specific CTL responses that target HLA-A2+ tumor cells. nih.govfrontiersin.org |
This table is interactive, allowing for sorting and filtering of the presented data.
Although predictive algorithms based on anchor residues are useful, the actual binding and immunogenicity are confirmed through functional assays. The successful generation of CTLs specific for EGF-R (1138-1147) underscores its relevance as a valid T-cell epitope. nih.govfrontiersin.org
Cellular Processing and Antigen Presentation
For the EGF-R (1138-1147) peptide to be presented, the full-length EGFR protein, an endogenous protein, must be processed through the MHC class I pathway. wikipedia.orgfrontiersin.org This intracellular mechanism ensures that the immune system can survey the proteins being synthesized within a cell. immunology.org
The process begins with the degradation of the EGFR protein by the proteasome, a large protein complex in the cytoplasm that breaks down proteins into smaller peptides. wikipedia.orgfpnotebook.com These resulting peptide fragments are then transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). frontiersin.orgimmunology.org
Inside the ER, these peptides encounter newly synthesized HLA-A2 molecules. immunology.org With the help of chaperone proteins like calreticulin (B1178941) and tapasin, peptides of the correct length and with appropriate anchor residues are loaded onto the peptide-binding groove of the HLA-A2 molecule. frontiersin.orgimmunology.org Once a stable peptide-HLA complex is formed, it is transported to the cell surface. immunology.org
The presentation of the EGF-R (1138-1147)-HLA-A2 complex on the surface of a tumor cell marks it for recognition by CD8+ cytotoxic T lymphocytes. immunology.org Studies have demonstrated that CTLs specific for this peptide can indeed recognize and kill EGFR-expressing, HLA-A2-positive cancer cells. nih.govnih.gov This confirms that the EGF-R (1138-1147) sequence is naturally processed from the native EGFR protein and presented effectively on the tumor cell surface, completing the mechanistic chain from protein expression to immune recognition. nih.govfrontiersin.org
V. Mechanistic Insights into Oncogenic Activation of Egfr
Molecular Impact of EGFR Gene Amplification and Overexpression
One of the primary mechanisms leading to aberrant EGFR signaling is the amplification of the EGFR gene. researchgate.netspandidos-publications.com This results in an increased number of gene copies, leading to the overproduction of EGFR protein on the cell surface. spandidos-publications.commdpi.com The elevated receptor density promotes ligand-independent dimerization and autophosphorylation, leading to constitutive activation of downstream signaling pathways. mdpi.com
In several types of cancer, including esophageal squamous cell carcinoma and glioblastoma, EGFR gene amplification is a common event. spandidos-publications.comscirp.org Studies have shown a correlation between EGFR gene amplification and more aggressive tumor characteristics, such as poor differentiation and lymph node metastasis. spandidos-publications.com While EGFR protein overexpression can occur without gene amplification, amplification is a significant contributor to the high levels of EGFR seen in many tumors. scirp.org The increased number of receptors enhances the cellular response to even low levels of growth factors, driving uncontrolled cell proliferation and survival. researchgate.net
Characterization of Activating Mutations in EGFR
Somatic mutations within the EGFR gene are another critical mechanism of oncogenic activation. nih.gov These mutations, most often found in the tyrosine kinase (TK) domain of the receptor, can lead to a constitutively active state, meaning the receptor is always "on," even in the absence of its activating ligand. nih.govnih.gov
Common Mutations and Their Locations (e.g., Exon 19 deletions, L858R, T790M)
The most frequently observed activating mutations in EGFR are in-frame deletions in exon 19 and a specific point mutation in exon 21, known as L858R. onclive.comaacrjournals.orgbinaytara.org Together, these "classical" mutations account for approximately 85-90% of all EGFR mutations in non-small cell lung cancer (NSCLC). onclive.comaacrjournals.org
Exon 19 Deletions: These mutations involve the removal of a small number of amino acids from the protein sequence within exon 19. aacrjournals.orgbinaytara.org A common example is the delE746-A750 mutation. aacrjournals.org These deletions are highly correlated with sensitivity to EGFR tyrosine kinase inhibitors (TKIs). onclive.com
L858R Mutation: This is a single amino acid substitution at position 858 in exon 21, where leucine (B10760876) (L) is replaced by arginine (R). aacrjournals.orgbinaytara.org Like exon 19 deletions, the L858R mutation is a strong predictor of response to TKI therapy. onclive.com
T790M Mutation: This mutation, located in exon 20, involves the substitution of threonine (T) with methionine (M) at position 790. nih.gov The T790M mutation is most commonly associated with acquired resistance to first- and second-generation EGFR TKIs. nih.govmdpi.com It can exist at a low level before treatment but is often selected for and becomes the dominant clone after TKI therapy. nih.gov In some cases, T790M can be a primary mutation, co-occurring with activating mutations like L858R or exon 19 deletions. nih.govnih.gov
Less common mutations can also occur in other exons of the kinase domain, including exons 18 and 20. frontiersin.orgarchbronconeumol.org
Conformational Consequences of Oncogenic Mutations
Activating mutations induce significant conformational changes in the EGFR kinase domain, shifting its equilibrium from an inactive to an active state. nih.govnih.gov In its inactive state, the kinase domain has a specific arrangement of key structural elements, including the activation loop (A-loop) and the αC-helix. nih.gov
L858R Mutation: The substitution of the bulky, hydrophobic leucine with a charged arginine in the activation loop disrupts the autoinhibitory conformation. nih.govnih.gov This change helps to stabilize the active conformation of the kinase domain and makes the αC-helix more rigid. nih.govnih.gov
Exon 19 Deletions: The removal of amino acids near the αC-helix is thought to release the A-loop from its inactive position, facilitating the transition to an active conformation. mdpi.com
T790M Mutation: The "gatekeeper" T790M mutation is believed to favor the active state by stabilizing a hydrophobic cluster within the kinase domain. nih.govnih.gov This mutation also increases the receptor's affinity for ATP, which contributes to its resistance to certain TKIs. onclive.com
These conformational changes essentially mimic the structural shifts that normally occur upon ligand binding, leading to a receptor that is perpetually "switched on". mdpi.com
Sustained Activation of Downstream Signaling Pathways by Mutant EGFR
The constitutive kinase activity of mutant EGFR leads to the continuous phosphorylation of specific tyrosine residues in its C-terminal tail. danaher.com These phosphorylated tyrosines serve as docking sites for various adaptor proteins and signaling molecules, which in turn activate multiple downstream pathways that drive cancer cell proliferation, survival, and metastasis. mdpi.comdanaher.com
Key signaling cascades persistently activated by mutant EGFR include:
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation. mdpi.comdanaher.com Mutant EGFR continuously activates this cascade, leading to uncontrolled cell division.
PI3K-AKT-mTOR Pathway: This pathway is a major regulator of cell survival, growth, and proliferation. mdpi.comdanaher.com Its sustained activation by mutant EGFR helps cancer cells evade apoptosis (programmed cell death). amegroups.org
STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT3, are also phosphorylated and activated by mutant EGFR, contributing to inflammation, immune response, and cell proliferation. danaher.com
PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) is important for calcium signaling and cytoskeletal rearrangements, which can influence cell motility. danaher.com
Studies have shown that different EGFR mutations may lead to differential activation of these downstream pathways. For instance, cell lines with the L858R mutation have been observed to have higher basal phosphorylation of the Shc adaptor protein compared to those with exon 19 deletions, suggesting some level of mutation-specific signaling. aacrjournals.org
Mechanisms of Acquired Resistance to EGFR Modulation at the Molecular Level
Despite the initial effectiveness of EGFR-targeted therapies, most patients eventually develop acquired resistance. ersnet.orgnih.gov This resistance can arise through several molecular mechanisms that either reactivate the EGFR pathway or bypass it altogether.
The most common mechanism of on-target resistance is the emergence of a secondary mutation in the EGFR gene, with the T790M mutation being the most frequent, accounting for 50-60% of cases of acquired resistance to first-generation TKIs. mdpi.comamegroups.org The T790M mutation increases the affinity of the receptor for ATP, making it more difficult for ATP-competitive inhibitors to bind. mdpi.com Another on-target resistance mutation is the C797S mutation , which affects the covalent binding site of third-generation inhibitors like osimertinib. mdpi.com
Mechanisms of off-target resistance, or bypass signaling, involve the activation of alternative signaling pathways that can sustain cell growth and survival even when EGFR is inhibited. amegroups.orgnih.gov These include:
MET Amplification: Amplification of the MET gene, which encodes another receptor tyrosine kinase, is a well-established mechanism of resistance. amegroups.org MET can heterodimerize with ERBB3, another member of the EGFR family, to activate the PI3K/AKT pathway independently of EGFR. amegroups.org
HER2 Amplification: Amplification of the HER2 (or ERBB2) gene can also lead to resistance by driving downstream signaling through pathways like PI3K/AKT. mdpi.com
Mutations in Downstream Effectors: Mutations in genes downstream of EGFR, such as PIK3CA or BRAF, can constitutively activate these pathways, rendering the cells insensitive to EGFR inhibition. amegroups.orgmdpi.com
Phenotypic Transformation: In some cases, cancer cells can undergo a change in their fundamental cell type, such as the transformation from non-small cell lung cancer to small cell lung cancer or an epithelial-to-mesenchymal transition (EMT). ersnet.orgmdpi.com These transformed cells are no longer dependent on EGFR signaling for their survival.
Understanding these diverse resistance mechanisms is crucial for developing next-generation therapies and strategies to overcome or delay the onset of resistance to EGFR-targeted treatments. nih.gov
Vi. Research Methodologies and Computational Approaches for Egfr Studies
Structural Determination Techniques
Elucidating the three-dimensional structure of EGFR in its various states—inactive, active, ligand-bound, and inhibitor-bound—is fundamental to understanding its function and for designing targeted therapies. mdpi.comnumberanalytics.com
X-ray crystallography has been instrumental in providing high-resolution snapshots of individual EGFR domains, particularly the kinase domain. mdpi.comnumberanalytics.comresearchgate.net These studies have been pivotal in revealing the atomic details of how EGFR is activated and how inhibitors function.
Key Findings:
Mechanism of Activation: Crystal structures of the EGFR kinase domain in an asymmetric dimer configuration revealed the allosteric mechanism of activation. In this arrangement, the C-lobe of one kinase domain (the "activator") interacts with the N-lobe of the other (the "receiver"), inducing a conformational change that activates the receiver kinase. researchgate.netnih.gov
Inhibitor Binding: Crystallography of the kinase domain in complex with small-molecule tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib has detailed how these drugs bind to the ATP-binding pocket, stabilizing an inactive conformation. nih.govnih.gov This has been crucial for structure-based drug design.
Resistance Mutations: Structures of mutant EGFR, such as those with the T790M "gatekeeper" mutation, have explained the structural basis for TKI resistance, guiding the development of next-generation inhibitors that can overcome it. researchgate.netnih.gov
Despite its power, crystallography is often limited to individual, stable domains, as flexible regions like the juxtamembrane and C-terminal tails are frequently disordered and not resolved in the crystal structures. nih.gov
Table 1: Representative PDB Entries for EGFR Kinase Domain Crystal Structures
| PDB ID | Description | Resolution (Å) | Key Insight |
| 2GS6 | EGFR kinase domain asymmetric dimer with an ATP-peptide conjugate researchgate.net | --- | Illustrates the allosteric activation mechanism via asymmetric dimerization. researchgate.net |
| 1M14 | EGFR kinase domain in complex with Erlotinib (OSI-774) mdpi.comnih.gov | 2.60 | Shows the inhibitor in the ATP-binding site, stabilizing an active-like conformation without phosphorylation. nih.gov |
| 2ITY | L858R mutant EGFR kinase domain in complex with Gefitinib | 3.25 | Reveals tighter inhibitor binding to the mutant kinase, explaining increased sensitivity. |
| 2J6M | EGFR kinase domain in complex with the dual inhibitor AEE788 nih.gov | 3.10 | Provides a basis for understanding broad-spectrum kinase inhibition. nih.gov |
| 5UG9 | EGFR (L858R, T790M) double mutant in complex with a covalent inhibitor | 2.38 | Details the binding mode of a third-generation inhibitor designed to overcome T790M resistance. |
This table contains a selection of structures and is not exhaustive. Resolution and other details are as reported in the PDB.
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for visualizing large, flexible, and complex assemblies like the full-length EGFR, which are resistant to crystallization. pnas.org Cryo-EM allows for the study of the receptor in a more native-like environment, such as within lipid nanodiscs or vesicles. pnas.orgelifesciences.org
Key Findings:
Full-Length Structure: Cryo-EM studies have provided the first glimpses of the entire dimeric EGFR in complex with ligands like EGF and TGF-α. elifesciences.orgbiorxiv.org These studies revealed that the extracellular module can adopt a range of conformations, suggesting a dynamic ensemble. elifesciences.orgebi.ac.uk
Ligand-Specific Conformations: Analysis shows that different ligands can stabilize distinct conformations of the extracellular domain dimer. elifesciences.orgbiorxiv.orgnih.gov For example, EGF and TGF-α, despite binding with similar affinity, can differentially stabilize conformations where the membrane-proximal "tips" of the receptor are either juxtaposed or separated, suggesting a mechanism for generating different downstream signals. elifesciences.orgebi.ac.uk
Conformational Coupling: By studying oncogenic mutants, Cryo-EM has provided direct evidence for conformational coupling between the extracellular ligand-binding domain and the intracellular kinase domain, showing how a mutation in one can influence the conformation of the other. elifesciences.orgbiorxiv.org However, the linkage between the extracellular and intracellular modules appears highly flexible, often preventing high-resolution reconstruction of the intracellular domains in the full-length context. pnas.orgelifesciences.org
Table 2: Representative EMDB/PDB Entries for EGFR Cryo-EM Structures
| EMDB ID | PDB ID | Description | Resolution (Å) | Key Insight |
| EMD-25558 | 7SZ0 | Full-length EGFR (L834R mutant) with EGF, "tips-juxtaposed" conformation ebi.ac.uknih.gov | 3.3 | Reveals how an oncogenic mutation stabilizes a specific extracellular conformation. elifesciences.orgebi.ac.uk |
| EMD-25560 | 7SYD | Full-length EGFR with EGF, "tips-juxtaposed" conformation ebi.ac.uk | 2.9 | High-resolution view of the extracellular module dimer bound to EGF. elifesciences.orgebi.ac.uk |
Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely suited to study the structure and dynamics of intrinsically disordered protein regions (IDPs) in solution, such as the juxtamembrane (JM) and C-terminal tails of EGFR. biorxiv.orguu.nl These regions are critical for regulation but are often invisible to crystallography.
Key Findings:
Juxtamembrane Domain Structure: NMR studies have been crucial in defining the structure of the JM domain, showing that it forms an antiparallel helical dimer that is essential for orienting the kinase domains for asymmetric dimerization and activation. biorxiv.orgpnas.orgresearchgate.net
C-terminal Tail Dynamics: The C-terminal tail, which includes the 1138-1147 region, is largely disordered. nih.govbiorxiv.org NMR studies have confirmed its disordered nature but also revealed the presence of transient, pre-formed structural elements, such as helices, that may be important for its regulatory function and interaction with other proteins. nih.govbiorxiv.org
Protein-Protein Interactions: NMR is used to map the binding sites of interaction partners. For example, it was used to identify a binding site for the scaffold protein TRAF4 on the EGFR juxtamembrane region, revealing a novel mechanism for promoting EGFR activation. pnas.orgpnas.org It has also been used to characterize the interaction of the JM domain with membrane lipids like PIP2. nih.gov
Cryo-Electron Microscopy (Cryo-EM) for Full-Length Receptor and Complexes
Biochemical and Biophysical Characterization Assays
A variety of assays are used to quantify the functional consequences of the structural changes observed in EGFR, such as its enzymatic activity and its ability to bind ligands and form dimers.
In vitro kinase assays are essential for measuring the enzymatic activity of EGFR and for screening potential inhibitors. biocompare.com These assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate.
Methodologies:
Radiometric Assays: The classic "gold-standard" method uses radio-labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measures the incorporation of the radioactive phosphate into a peptide or protein substrate. reactionbiology.comnih.gov
Fluorescence-Based Assays: Continuous-read assays use fluorescently labeled peptide substrates. Phosphorylation of the peptide by EGFR leads to a change in fluorescence, which can be monitored in real-time to determine reaction kinetics. rsc.org
Luminescence-Based Assays: Assays like ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-based light-producing reaction. promega.esbpsbioscience.combpsbioscience.com The luminescent signal is directly proportional to kinase activity. bpsbioscience.com
These assays are routinely used in high-throughput screening (HTS) formats to test large libraries of compounds for their ability to inhibit EGFR kinase activity. biocompare.combpsbioscience.com They can be performed with wild-type or mutant versions of the EGFR kinase domain. reactionbiology.comrsc.org
Table 3: Common In Vitro EGFR Kinase Assay Formats
| Assay Type | Principle | Detection Method | Common Use |
| Radiometric | Measures incorporation of radioactive phosphate from [γ-³³P]ATP into a substrate. reactionbiology.com | Scintillation counting | Gold-standard for inhibitor potency determination. reactionbiology.com |
| Fluorescence-based | Phosphorylation of a fluorophore-labeled peptide substrate alters its fluorescence properties. rsc.org | Fluorescence plate reader | Real-time kinetic analysis and inhibitor screening. rsc.org |
| Luminescence-based (e.g., ADP-Glo™) | Quantifies ADP produced in the kinase reaction via a coupled luciferase reaction. promega.esbpsbioscience.com | Luminometer | High-throughput screening (HTS) of inhibitors. bpsbioscience.com |
| Bead-based Assay | Substrate peptides are immobilized on magnetic beads; phosphorylation is detected with a phospho-specific antibody. nih.gov | Chemifluorescence | Profiling kinase activity in cell lysates. nih.gov |
Quantifying how ligands bind to EGFR and how this promotes receptor dimerization is key to understanding the initial steps of signal activation.
Methodologies:
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics (on- and off-rates) and affinity of ligand-receptor interactions in real-time. mdpi.com It has been used to study the binding of EGF to EGFR and how this is affected by TKIs. spandidos-publications.com
Förster Resonance Energy Transfer (FRET): FRET-based assays are used to monitor receptor dimerization in living cells. biorxiv.org By tagging EGFR molecules with donor and acceptor fluorophores, the proximity changes that occur upon dimerization can be measured. nih.govmolbiolcell.org FRET studies have shown that different ligands can induce dimers with varying stability, which correlates with signaling duration and intensity. nih.gov
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This is a bead-based assay used to study binding events. revvity.com Biotinylated EGF is bound to a donor bead and EGFR is bound to an acceptor bead. When they interact, the beads come into close proximity, generating a luminescent signal, which can be used to screen for inhibitors of the EGF-EGFR interaction. revvity.com
Single-Particle Tracking (SPT): This advanced microscopy technique tracks the movement of individual EGFR molecules on the cell surface. A slowdown in receptor diffusion is indicative of the formation of larger complexes, such as dimers and higher-order oligomers. biorxiv.orgnih.gov SPT has revealed that ligand binding stabilizes EGFR dimers and that the formation of larger oligomers is dependent on interactions involving the intracellular domains. biorxiv.orgnih.gov
These biophysical techniques provide quantitative data on the molecular interactions that govern the initiation of EGFR signaling. spandidos-publications.com
Phosphoproteomics and Mass Spectrometry for Phosphorylation Site Analysis
Phosphoproteomics, the large-scale analysis of protein phosphorylation, is a cornerstone of EGFR research. nih.gov Mass spectrometry (MS)-based approaches are particularly powerful, as they can identify and quantify thousands of phosphorylation sites without prior knowledge, offering high specificity by directly sequencing the modification site. nih.gov This is crucial because ligand binding to EGFR triggers a cascade of signaling events regulated by the dynamic phosphorylation of numerous proteins. mit.edu The intensity, timing, and duration of phosphorylation on specific residues dictate the cellular response. mit.edu
Early methods often identified phosphorylation sites but provided limited insight into the dynamics of cellular processes. mit.edu Modern quantitative MS techniques have overcome this, allowing for site-specific, time-resolved quantification of phosphorylation. mit.eduplos.org One such method is Multiple Reaction Monitoring (MRM), which has been used to quantify 226 phosphotyrosine-containing peptides to map the dynamic signaling network response to EGF stimulation over time. nih.gov This targeted approach offers high reproducibility, a significant improvement over earlier discovery-based methods. mit.edu
Another widely used quantitative technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). aacrjournals.orgplos.org SILAC has been employed to compare global phosphorylation changes in drug-sensitive versus drug-resistant lung adenocarcinoma cells, identifying signaling pathways responsible for resistance to EGFR tyrosine kinase inhibitors (TKIs). aacrjournals.org These analyses can reveal network-wide effects of specific mutations. For instance, a phosphoproteomic study of a mutation at tyrosine 992 (Y992), a key docking site, detailed the resulting alterations in the EGF signaling network. plos.org
By integrating these large-scale datasets, researchers can identify co-regulated phosphorylation sites and novel protein interactions, such as an interaction between EGFR phosphorylation and the cytoskeletal protein PDLIM1. nih.gov These methodologies provide a system-level understanding of how EGFR signaling is regulated and how mutations can lead to aberrant cellular behavior. plos.orgresearchgate.net
Cellular and Molecular Biological Techniques
Cell-based assays are fundamental for studying EGFR signaling in a physiologically relevant environment. reactionbiology.com These assays allow researchers to measure the activity of the EGFR pathway within intact cells, providing insights into the effects of inhibitors and mutations. reactionbiology.com Several types of assays are commonly used to investigate different aspects of EGFR signaling.
Cellular Phosphorylation Assays directly measure the phosphorylation status of EGFR and its downstream targets. reactionbiology.com These can be performed in tumor cell lines like A431, which endogenously overexpress EGFR, or in engineered cell lines that express specific EGFR mutants. reactionbiology.com Techniques like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) offer a homogeneous, plate-based format to quantify total and phosphorylated EGFR in cell lysates, providing a high-throughput alternative to traditional Western blots. revvity.comcaymanchem.com
Kinase-dependent Transformation Assays utilize cell lines, such as pro-B-cells, whose proliferation is engineered to be dependent on EGFR activity. reactionbiology.com This allows for high-throughput screening of compounds that inhibit EGFR signaling by measuring their effect on cell proliferation. reactionbiology.com Similarly, Cell Proliferation Assays measure the potency of EGFR inhibitors on cancer cells that harbor specific EGFR mutations, such as HCC827 or PC9, to understand differential efficacy based on the receptor's mutation status. reactionbiology.com
The table below summarizes some common cell-based assays for EGFR signaling.
| Assay Type | Principle | Application Example |
| Cellular Phosphorylation Assay | Measures phosphorylation of EGFR or downstream proteins in intact cells. | Testing inhibitors on endogenous, overexpressed EGFR in A431 tumor cells. reactionbiology.com |
| Kinase-Dependent Transformation Assay | Uses cells engineered to proliferate only when EGFR is active. | Investigating inhibition of EGFR signaling in a high-throughput format. reactionbiology.com |
| Cell Proliferation Assay | Measures the effect of inhibitors on the growth of cancer cells with specific EGFR mutations. | Investigating the potency of inhibitors on malignant cells like HCC827. reactionbiology.com |
| TR-FRET Immunoassay | A homogeneous assay using labeled antibodies to detect total or phosphorylated EGFR in cell lysates. | Rapid, no-wash measurement of EGFR protein levels in adherent or suspension cells. caymanchem.com |
| Luminex Multiplex Assay | Uses microsphere-based technology to simultaneously measure multiple proteins in the EGFR pathway. | Quantitative analysis of key targets in the EGF/EGFR signaling pathway. creative-proteomics.com |
Gene editing technologies, particularly the CRISPR/Cas9 system, have revolutionized the study of EGFR function. mdpi.com This tool allows for precise manipulation of the EGFR gene, enabling researchers to knock out the gene, introduce specific mutations, or modulate its expression level. mdpi.comresearchgate.net
CRISPR/Cas9-mediated knockout of the EGFR gene is a common strategy to investigate its role in cancer. frontiersin.org Studies have shown that ablating EGFR in cancer cell lines can inhibit cell proliferation, reduce tumor size in animal models, and induce cell cycle arrest. mdpi.comnih.gov For example, editing the EGFR gene in an anaplastic thyroid carcinoma cell line resulted in EGFR knockout at the protein level, which in turn blocked the phosphorylation of downstream signaling proteins ERK and AKT. mdpi.com In renal cell carcinoma cell lines, EGFR ablation significantly restrained tumor growth. plos.org
A key application of this technology is the specific targeting of mutant EGFR alleles. Researchers have successfully used CRISPR/Cas9 to selectively disrupt the oncogenic mutant EGFR allele in lung cancer cells, leaving the wild-type allele intact. nih.gov This "mutated oncogene surgery" leads to potent inhibition of cancer cell proliferation and rapid tumor regression in xenograft models, demonstrating a highly specific therapeutic approach. nih.gov
Furthermore, CRISPR-based tools can be used to modulate gene expression without altering the DNA sequence. mdpi.com This allows for studying the effects of varying EGFR expression levels on cellular behavior and drug response. nih.govaacrjournals.org A polymorphic CA repeat in the first intron of the EGFR gene has been shown to modulate transcription, with the number of repeats being inversely correlated to mRNA synthesis. aacrjournals.org This finding links a genetic polymorphism to the regulation of EGFR expression, which can be further investigated using gene editing to alter the repeat sequence and observe the functional consequences. nih.gov
Flow cytometry is an indispensable tool for quantifying the expression of EGFR on the cell surface and for conducting immunological assays. biocompare.com This technique uses fluorescently labeled antibodies that specifically bind to EGFR, allowing for the rapid analysis of thousands of individual cells. researchgate.netmdpi.com
The method is widely used to compare EGFR expression levels across different cancer cell lines. researchgate.netaacrjournals.org For example, studies have used flow cytometry to show that MKN28 gastric cancer cells have significantly higher EGFR expression than other gastric cancer lines, and A431 epithelial carcinoma cells are often used as a positive control for high EGFR expression. researchgate.netaacrjournals.org Quantitative flow cytometry can even determine the number of EGFR molecules on the surface of a cell, which has been shown to correlate with the efficacy of antibody-based therapies. iiarjournals.org
In immunological research, flow cytometry is crucial for evaluating cellular immune responses against EGFR. Research has identified that the peptide EGF-R (1138-1147) can induce HLA-A2-restricted cytotoxic T lymphocytes (CTLs) from the blood of cancer patients. nih.govnih.govfrontiersin.org Flow cytometry can be used to identify and quantify these specific CTLs, measuring their frequency and functional response, such as the production of cytokines like IFN-γ, when stimulated with the peptide. frontiersin.org This is essential for developing and monitoring peptide-based cancer immunotherapies that target EGFR. nih.govnih.gov
The table below provides examples of cell lines analyzed by flow cytometry for EGFR expression.
| Cell Line | Cancer Type | EGFR Expression Finding | Reference |
| A431 | Epithelial Carcinoma | High cell surface expression, used as a positive control. | aacrjournals.org |
| MCF-7 | Breast Cancer | Low/moderate expression. | researchgate.net |
| Caco-2 | Colorectal Adenocarcinoma | Moderate/high expression. | researchgate.net |
| MDA-MB-468 | Breast Cancer | High expression. | researchgate.net |
| MKN28 | Gastric Cancer | Significantly higher expression compared to other GC lines. | researchgate.net |
| RC21 | Renal Cell Carcinoma | Higher expression compared to HEK293, A549, Hela, and DLD1. | plos.org |
Gene Editing and Expression Modulation Studies
Computational Modeling and Simulation
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic nature of proteins like EGFR at an atomic level. nih.govacs.org While X-ray crystallography provides static snapshots, MD simulations reveal the conformational changes and transitions that are essential for the receptor's biological function, such as the shift between inactive and active states. nih.govjove.com
MD simulations are frequently used to investigate how mutations affect the structure and dynamics of the EGFR kinase domain. jove.com By comparing simulations of wild-type EGFR with mutant forms (e.g., ΔELREA deletion or T790M mutation), researchers can elucidate the mechanisms by which these mutations lead to increased kinase activity or drug resistance. jove.comacs.org These simulations can probe the conformational stability of the mutant protein, identify structural consequences of the mutation, and analyze its effect on the binding of ATP and inhibitors. jove.com
For instance, simulations have shown that activating mutations can promote a conformational shift from the inactive toward the active state. jove.com This can involve movements of key structural elements like the αC helix and changes in critical interactions, such as the salt bridge between Lys745 and Glu762, which is fundamental for enzymatic activity. nih.govjove.com The simulations can also predict changes in binding affinity for ligands and dimerization partners through calculations like Molecular Mechanics Generalized Born Surface Area (MMGBSA). jove.com
The insights from MD simulations are crucial for understanding the relationship between protein structure, dynamics, and function, and for the rational design of new therapeutic agents targeting EGFR. nih.govplos.org
| Study Focus | Key Findings from MD Simulations | Reference |
| Activating Mutations | Deletion mutations can promote a conformational shift from the inactive towards the active state by altering the position of the αC helix. | jove.com |
| Conformational Stability | The T790M mutation can impact the dynamic motion and shape of the inhibitor binding site. | acs.org |
| Inhibitor Binding | Simulations reveal distinct conformational differences between the bound (closed) and free (open) states of the EGFR kinase domain. | plos.org |
| Activation Pathway | Disruption of the Lys745-Glu762 salt bridge is a critical step in the conformational change from the active to the inactive state. | nih.gov |
| Dimer Interactions | The A702V mutation results in more favorable dimer interactions compared to wild-type EGFR, consistent with increased kinase activity. | jove.com |
Compound and Protein Table
| Name | Type |
| EGF-R (1138-1147) | Peptide |
| Epidermal Growth Factor Receptor (EGFR) | Protein |
| ERK | Protein |
| AKT | Protein |
| PDLIM1 | Protein |
| ATP | Small Molecule |
| IFN-γ | Protein |
| Cas9 | Protein |
| Lys745 | Amino Acid |
| Glu762 | Amino Acid |
| Tyrosine 992 | Amino Acid |
| Sunitinib | Small Molecule |
| Cisplatin | Small Molecule |
| SAHA | Small Molecule |
Systems Biology Modeling of EGFR Signaling Networks
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone of cellular communication, regulating critical processes like growth, proliferation, and differentiation. plos.orgnih.gov Given its vast and interconnected nature, systems biology has become an indispensable tool for deciphering its complexities. plos.org Mathematical modeling, in particular, allows researchers to simulate, analyze, and predict the behavior of this intricate network. plos.org
Early computational efforts focused on discrete aspects of EGFR activity, such as ligand binding and receptor internalization. plos.org However, contemporary models have evolved to encompass a more holistic view of the network, integrating the primary EGFR cascade with its crucial downstream signaling modules, including the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways. mdpi.complos.orgnih.gov This comprehensive approach enables a deeper understanding of signal modulation, crosstalk, and regulation. mdpi.comnih.gov
A variety of computational frameworks are employed to model the EGFR network:
Ordinary Differential Equations (ODEs): These are frequently used to create dynamic models that describe the concentration changes of molecular species over time. plos.org The predictive power of ODE-based models is often enhanced by integrating them with quantitative experimental data, such as proteomics, to refine the model's accuracy. mdpi.com
Logical and Qualitative Models: When precise kinetic parameters are scarce, logical modeling provides a valuable alternative. plos.org This approach focuses on the network's structure and the qualitative cause-and-effect relationships, allowing for the analysis of large-scale network properties and stimulus-response behaviors. plos.org
Stochastic Modeling: Techniques like the stochastic pi-calculus are used to account for the inherent randomness in molecular interactions, which is especially important at low molecular counts. nih.govcam.ac.uknih.gov These models are adept at analyzing the effects of system perturbations and have been instrumental in revealing the network's control mechanisms and robustness. nih.govcam.ac.uk
Hybrid and Other Approaches: Methods such as Fuzzy Logic and Petri Nets have been used to construct quantitative models even when detailed kinetic information is lacking. sums.ac.ir Furthermore, integrated models that combine mechanistic ODEs with data-driven approaches like partial least squares regression (PLSR) can link the dynamic signals of the network to specific cellular phenotypes. biorxiv.org
These modeling efforts have yielded significant insights into the design principles of the EGFR signaling network. For instance, simulations have revealed that the pathway possesses functional redundancy in its upstream components, which confers robustness against minor perturbations or low ligand stimuli. nih.govcam.ac.uknih.gov In contrast, downstream modules, particularly those controlling Ras and ERK, exhibit less redundancy, making them critical control points in the cascade. nih.govcam.ac.uk Computational analyses have also been crucial in identifying and characterizing the roles of numerous positive and negative feedback loops, which fine-tune the duration, amplitude, and adaptation of the signal. nih.govcam.ac.uk By modeling the crosstalk between different branches, such as the PI3K/AKT and pro-apoptotic pathways, researchers can investigate complex phenomena like oncogene addiction and predict how tumor cells might respond to targeted therapies. plos.org
| Modeling Approach | Key Finding | Reference |
|---|---|---|
| Stochastic pi-calculus | The EGFR pathway has upstream functional redundancy and critical downstream control points (Ras, ERK). It also contains positive and negative feedback loops for signal modulation. | nih.govcam.ac.uknih.gov |
| ODEs & Proteomics | Integrating experimental proteomic data significantly improves the predictive accuracy of models of the MAPK pathway. | mdpi.com |
| Logical Modeling | Enables the analysis of large-scale network topology and qualitative stimulus-response behavior, which is particularly useful when kinetic data is incomplete. | plos.org |
| ODEs & Crosstalk Analysis | Modeling the interplay between PI3K/AKT and ASK1/p38 pathways can reveal mechanisms of cell death following the inhibition of an addicted oncogene. | plos.org |
| Mechanistic & Data-Driven Hybrid Models | Can predict cellular responses (e.g., migration) to different affinity ligands by linking signaling dynamics to specific phenotypes. | biorxiv.org |
In Silico Peptide Design and Interaction Prediction
In silico, or computational, methods have emerged as a powerful strategy for the rational design and discovery of peptides that target EGFR. researchgate.netplos.org These approaches accelerate the development of novel therapeutics, including peptides that can inhibit aberrant EGFR signaling or act as specific ligands to deliver therapeutic payloads to tumor cells. plos.orgnih.govnih.gov A suite of computational tools is used to predict and analyze peptide-EGFR interactions with increasing levels of sophistication.
Key computational techniques in peptide design include:
Molecular Docking: This is often the first step in virtual screening, used to predict the preferred orientation and binding affinity of a peptide to the EGFR protein. plos.orgnih.govnih.gov By screening large libraries of peptides, docking can quickly identify promising candidates. scialert.netamanote.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations provide a dynamic view of the peptide-receptor complex. researchgate.netplos.org By simulating the atomic movements over time, these studies assess the stability of the binding pose and can reveal conformational changes that are critical for interaction. researchgate.netmdpi.com
Binding Free Energy Calculations: Methods like Molecular Mechanics–Poisson Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics–Generalized Born Surface Area (MM-GBSA) are used to provide a more accurate estimation of the binding affinity than docking scores alone. plos.orgmdpi.com These calculations are performed on snapshots from MD simulations to determine the total binding free energy of the complex. plos.org
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a peptide must possess to bind to a specific site on EGFR. researchgate.netnih.gov This model can then be used as a filter for virtual screening. nih.govamanote.com
Researchers employ several strategies to design EGFR-targeting peptides. One common approach is to base the design on the structure of known binding partners, such as the natural inhibitor MIG6, to create peptides that target specific oncogenic mutants of EGFR like L858R. plos.orgfigshare.com Another strategy involves targeting specific functional sites on the receptor, such as the extracellular dimerization interface or the intracellular peptide-substrate binding site, to block receptor activation. plos.orgmdpi.com Computational tools are also used to refine and improve existing peptides; for example, in silico modifications of the peptide GE11 led to the development of a variant with a threefold improvement in binding affinity. nih.gov
These computational predictions guide the synthesis and experimental validation of new peptide candidates. For instance, peptides designed to mimic the epitope of the antibody Matuzumab showed high predicted affinity for EGFR. researchgate.net In another study, peptides identified through a combination of phage display and subsequent computational docking were confirmed to selectively bind and internalize into EGFR-positive cells, demonstrating their potential for targeted drug delivery. nih.gov
| Peptide/Series | Design Basis | Computational Methods Used | Key Finding/Outcome | Reference |
|---|---|---|---|---|
| Peptides 5 & 10 | Based on MIG6 inhibitor structure | Molecular Docking, MD Simulation, MM-PBSA | Demonstrated selective inhibition of the oncogenic EGFRL858R mutant over wild-type EGFR. | plos.org |
| GE11m3 | Variant of the known GE11 peptide | Molecular Docking | Exhibited a 3-fold increase in binding affinity to EGFR compared to the parent peptide GE11. | nih.gov |
| PubChem ID: 20832941 & 9805315 | Virtual screening of peptide databases | Pharmacophore Modeling, Molecular Docking, ADME-Tox Prediction | Identified as potential EGFR tyrosine kinase inhibitors with desirable predicted pharmacological properties. | nih.govscialert.netamanote.com |
| EWRSYYYWH, YYYWHNEWN | Based on Matuzumab-EGFR complex | MD Simulation, Docking, Alanine Scanning | Designed peptides showed higher predicted affinity to EGFR than previously reported peptides. | researchgate.net |
| P6 & P9 (Cyclic Peptides) | Phage display library screening | Molecular Docking (HDOCK, ZDOCK) | Identified as specific binders to EGFR-positive cells, validating their potential for targeted drug delivery. | nih.gov |
Q & A
Basic Research Questions
Q. What experimental methods are most reliable for detecting EGF-R (1138-1147) overexpression in cancer tissues, and how can their specificity be validated?
- Methodological Answer: Immunohistochemistry (IHC) using monoclonal antibodies like EGF-R1 is widely employed due to its specificity for squamous cell carcinomas . To validate antibody specificity, perform cross-reactivity tests with non-target tissues (e.g., normal lung or non-squamous cancers) and confirm results via Western blotting. Positive and negative controls (e.g., adenocarcinomas with known low EGF-R levels) should be included to minimize false positives .
Q. How does EGF-R (1138-1147) overexpression correlate with clinical outcomes in squamous cell carcinomas?
- Methodological Answer: Retrospective studies using IHC and survival analysis (e.g., Kaplan-Meier curves) have shown that elevated EGF-R levels in lung and head/neck squamous cell carcinomas correlate with reduced overall survival and higher relapse rates. However, ensure cohorts are stratified by tumor stage, histological subtype, and treatment history to avoid confounding variables .
Q. What are the key steps to ensure reproducibility when quantifying EGF-R (1138-1147) mRNA levels in cell lines?
- Methodological Answer: Use standardized protocols for RNA extraction (e.g., TRIzol method) and reverse transcription. Include housekeeping genes (e.g., GAPDH) for normalization. Replicate experiments across multiple cell passages and validate via qPCR with primer sets spanning exons 1138-1147 to avoid genomic DNA amplification .
Advanced Research Questions
Q. How can contradictory findings in meta-analyses on EGF-R (1138-1147) and survival outcomes be resolved?
- Methodological Answer: Conduct subgroup analyses to account for heterogeneity in study designs, such as differences in detection methods (IHC vs. FISH), patient demographics, or adjuvant therapies. Sensitivity analyses should exclude low-quality studies (e.g., those lacking multivariate adjustments) . Tools like funnel plots can assess publication bias, and random-effects models may better accommodate variability .
Q. What cloning strategies are optimal for generating a complete EGF-R cDNA construct including the 3' UTR (1138-1147) segment?
- Methodological Answer: Isolate the 3' UTR via restriction digest or PCR amplification, then ligate it into a plasmid vector (e.g., pcDNA3.1) downstream of the EGF-R coding sequence. Validate construct integrity through Sanger sequencing and functional assays (e.g., transfection into HEK293 cells followed by Northern blotting to assess mRNA stability) .
Q. What experimental designs are effective for analyzing the role of the 3' UTR (1138-1147) in regulating EGF-R mRNA decay rates?
- Methodological Answer: Use luciferase reporter assays with truncated or mutated 3' UTR segments. Compare decay rates via actinomycin D chase experiments in transfected cell lines. Pair this with RNA-binding protein pulldown assays (e.g., RIP-seq) to identify regulatory factors targeting the 1138-1147 region .
Q. How should researchers address variability in EGF-R (1138-1147) expression data across different tumor microenvironments?
- Methodological Answer: Employ spatial transcriptomics or laser-capture microdissection to isolate tumor-specific regions. Integrate single-cell RNA-seq data to distinguish epithelial vs. stromal contributions. Normalize expression values using tumor purity estimates derived from bioinformatics tools (e.g., ESTIMATE algorithm) .
Q. What statistical approaches are recommended for correlating EGF-R (1138-1147) amplification with therapeutic resistance?
- Methodological Answer: Use Cox proportional hazards models adjusted for covariates like tumor size and lymph node status. For preclinical data, apply dose-response curves (e.g., IC50 comparisons) in isogenic cell lines with/without EGF-R amplification. Meta-regression can identify modifiers (e.g., EGFR-TKI treatment duration) across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
